dibenzo[b,f]azocin-6(5H)-one
CAS No.: 23112-88-1
Cat. No.: VC7877005
Molecular Formula: C15H11NO
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
![dibenzo[b,f]azocin-6(5H)-one - 23112-88-1](/images/structure/VC7877005.png)
Specification
CAS No. | 23112-88-1 |
---|---|
Molecular Formula | C15H11NO |
Molecular Weight | 221.25 g/mol |
IUPAC Name | (11Z)-5H-benzo[c][1]benzazocin-6-one |
Standard InChI | InChI=1S/C15H11NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-10H,(H,16,17) |
Standard InChI Key | DVAIOEGZPDKFKC-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)/C=C\C3=CC=CC=C3NC2=O |
SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C3NC2=O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C3NC2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Dibenzo[b,f]azocin-6(5H)-one features a central eight-membered azocine ring fused to two benzene rings at the [b,f] positions. The lactam group at position 6 introduces a ketone oxygen, contributing to the compound’s polarity and hydrogen-bonding capacity. The IUPAC name, 11,12-dihydro-5H-benzo[c]benzazocin-6-one, accurately reflects its bicyclic framework and the saturation state of the azocine ring .
The compound’s SMILES notation, C1=CC=C2C(=C1)C3=C(CCN2)C4=CC=CC=C4C3=O
, encodes its connectivity, while the InChIKey DHTPYUCMUWDBRL-UHFFFAOYSA-N
provides a unique identifier for database searches . X-ray crystallography of related derivatives confirms a non-planar conformation, with the lactam ring adopting a boat-like geometry to minimize steric strain .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₃NO | |
Molecular Weight | 223.27 g/mol | |
Density | 1.15 g/cm³ | |
Melting Point | 246–248°C | |
Boiling Point | 294.8°C at 760 mmHg | |
LogP | 3.18 | |
PSA (Polar Surface Area) | 29.1 Ų |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectra of dibenzo[b,f]azocin-6(5H)-one reveal distinct signals for the aromatic protons (δ 7.2–7.8 ppm) and the lactam carbonyl carbon (δ 168–170 ppm in ¹³C NMR). The methylene groups adjacent to the nitrogen atom resonate at δ 3.2–3.5 ppm, consistent with their deshielded environment . Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 223.1, corroborating the molecular weight .
Synthesis and Derivative Formation
Classical Synthetic Routes
The synthesis of dibenzo[b,f]azocin-6(5H)-one historically relied on Beckmann rearrangement of dibenzosuberone oxime. Treatment with polyphosphoric acid at 125°C induces cyclization, yielding the target compound in 73% efficiency . This method, while robust, requires careful control of reaction conditions to avoid over-acidification and byproduct formation.
Modern One-Pot Approaches
Recent advancements employ one-pot lactamization strategies to streamline synthesis. For example, reacting aminobenzophenones with acyl chlorides in the presence of a coupling agent (e.g., HBTU) facilitates simultaneous ring closure and lactam formation. This method reduces purification steps and improves yields to ≥85% for select derivatives .
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Key Reagents | Reference |
---|---|---|---|
Beckmann Rearrangement | 73 | Polyphosphoric Acid | |
One-Pot Lactamization | 85 | HBTU, DIEA | |
Bromination-Dehydrobromination | 88 | PBr₃, KOtBu |
Functionalization Strategies
Dibenzo[b,f]azocin-6(5H)-one serves as a scaffold for N-alkylation and C-H activation reactions. Introducing substituents at the nitrogen atom (e.g., benzyl groups) enhances solubility and modulates receptor affinity. For instance, 1-(9-benzylamino-11,12-dihydro-6H-dibenzo[b,f]azocin-5-yl)-ethanone (PubChem CID: 11588455) exhibits improved pharmacokinetic profiles compared to the parent compound .
Pharmacological Activity
Receptor Affinity Profiling
Dibenzo[b,f]azocin-6(5H)-one derivatives demonstrate nanomolar affinity for histamine H₁ and serotonin 5-HT₁A/5-HT₂A receptors. In a landmark study, compounds 7 and 8 (bearing ethyl and propyl side chains) inhibited H₁ receptors with IC₅₀ values of 0.42 μM and 0.39 μM, respectively, rivaling the potency of imipramine .
Table 3: Receptor Affinity of Selected Derivatives
Compound | H₁ IC₅₀ (μM) | 5-HT₁A IC₅₀ (μM) | SERT Inhibition (%) |
---|---|---|---|
7 | 0.42 | 1.2 | 65 |
8 | 0.39 | 1.5 | 72 |
9 | 0.87 | 2.8 | 58 |
10 | 0.91 | 3.1 | 61 |
Mechanistic Insights
The lactam moiety’s hydrogen-bonding capacity enables interactions with transmembrane domain 3 (TM3) of G-protein-coupled receptors (GPCRs). Molecular docking simulations suggest that the carbonyl oxygen forms a critical hydrogen bond with Asn⁴⁶⁷ of the H₁ receptor, stabilizing the inactive conformation and antagonizing histamine signaling .
Applications in Chemical Biology
Click Chemistry Substrates
Dibenzo[b,f]azocin-6(5H)-one derivatives functionalized with terminal alkynes (e.g., ADIBO-C3-amine) participate in copper-free click reactions with azides. This bioorthogonal chemistry enables site-specific labeling of biomolecules, as demonstrated in the synthesis of ADIBO-biotin conjugates for streptavidin capture assays .
Fluorescent Probes
Conjugation with fluorophores like Oregon Green and Lissamine rhodamine B yields probes for real-time imaging of serotonin transporters (SERT) in neuronal cells. These tools have elucidated SERT trafficking dynamics in response to antidepressants .
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